molecular formula C26H28O15 B1668447 Carlinoside CAS No. 59952-97-5

Carlinoside

Cat. No.: B1668447
CAS No.: 59952-97-5
M. Wt: 580.5 g/mol
InChI Key: XBGYTZHKGMCEGE-VYUBKLCTSA-N
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Mechanism of Action

Target of Action

Carlinoside, a flavone glycoside, primarily targets the Nrf2 gene . The Nrf2 gene plays a crucial role in the regulation of the antioxidant response of cells, thereby protecting them from oxidative stress .

Mode of Action

This compound interacts with its primary target, the Nrf2 gene, by upregulating its expression . This upregulation leads to an increase in nuclear translocation and stimulates the activity of the UGT1A1 promoter . UGT1A1 is an enzyme involved in the biological elimination of bilirubin, a heme catabolite .

Biochemical Pathways

This compound affects the biochemical pathway involving the glucuronidation of bilirubin . By stimulating the activity of the UGT1A1 enzyme, this compound promotes the conversion of toxic bilirubin into a form that can be easily eliminated from the body . This process reduces hepatic bilirubin accumulation, thereby mitigating the risk of bilirubin-induced neurological damage .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of hepatic bilirubin accumulation . By stimulating bilirubin-UGT activity through Nrf2 gene expression, this compound helps to decrease bilirubin levels in the liver . This action has potential therapeutic implications for conditions such as hyperbilirubinemia and hepatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, variations in soil quality and nutrient management can impact the availability and concentration of this compound in plants . Additionally, climatic factors like solar radiation, temperature, and humidity can also influence the concentration and quality of this compound . Therefore, both agricultural practices and environmental conditions play a significant role in the production and effectiveness of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carlinoside can be synthesized through enzymatic glycosylation processes. One common method involves the use of C-glycosyltransferases, which transfer sugar moieties to the flavonoid luteolin. The reaction typically occurs under mild conditions, with the presence of UDP-glucose and UDP-arabinose as sugar donors .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological approaches. Utilizing microbial cell factories, such as recombinant Escherichia coli, allows for the efficient production of this compound. Fed-batch fermentation and precursor supplementation can maximize the yield of this compound in these systems .

Chemical Reactions Analysis

Types of Reactions: Carlinoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYTZHKGMCEGE-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208666
Record name 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59952-97-5
Record name Carlinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59952-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carlinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: Carlinoside is a flavone C-glycoside primarily found in plants like Bryophyllum pinnatum, Catananche caerulea, Cajanus cajan, and Eranthis longistipitata. [, , , ] It is characterized as luteolin-6-C-glucoside-8-C-arabinoside. []

A: The molecular formula of this compound is C27H30O15. Its molecular weight is 594.5 g/mol. []

A: Research suggests this compound might possess antioxidant, anticholinesterase, and hepatoprotective properties. [, , ] A study indicated its potential in reducing bilirubin accumulation in the liver by stimulating bilirubin-UGT activity through Nrf2 gene expression. []

A: Molecular docking studies reveal that this compound interacts with key amino acid residues of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) through hydrogen bonds, suggesting its potential as a cholinesterase inhibitor. []

A: While research is preliminary, this compound's potent anticholinesterase and antioxidant activity suggests potential for further investigation as a treatment for oxidative damage and cholinergic dysfunction associated with Alzheimer's disease. []

A: In Cajanus cajan (pigeon pea), this compound content was significantly increased under vermicompost treatment. This finding is noteworthy as this compound is known to influence bilirubin levels, suggesting a potential role in plant health and response to specific soil conditions. [, ]

A: While not extensively studied for antiviral activity, this compound was among the top candidates identified in a virtual screening study targeting the main protease (Mpro) of SARS-CoV-2, suggesting a possible avenue for further research. []

A: Various techniques, including UPLC-PDA-MS2, LC-HRMS, and UHPLC-PDA-MS have been employed to identify and characterize this compound in plant extracts. [, , , ]

A: While specific SAR studies on this compound are limited, research on related flavone C-glycosides suggests that the position and type of sugar moieties significantly impact their biological activities. [] Further research is needed to elucidate the SAR of this compound specifically.

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